Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate
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Description
Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate is a useful research compound. Its molecular formula is C9H10N4O3S and its molecular weight is 254.26. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
Based on the activities of structurally similar compounds, it can be inferred that it might interact with its targets, leading to changes in their function .
Biochemical Pathways
Compounds with similar structures have been found to impact various pathways related to immune response, cell growth, and differentiation .
Result of Action
Based on the activities of structurally similar compounds, it can be inferred that it might have significant effects on cellular processes .
Biochemical Analysis
Biochemical Properties
Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with the enzyme cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor. This interaction is crucial as CDK2 is involved in cell cycle regulation, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound has been shown to interact with the extracellular signal-regulated kinase (ERK) signaling pathway, leading to the suppression of ERK phosphorylation and downstream signaling . This interaction further contributes to its antiproliferative effects on cancer cells.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase and promotes apoptosis. This is achieved through the regulation of cell cycle-related and apoptosis-related proteins . The compound also affects cell signaling pathways, particularly the ERK signaling pathway, by inhibiting the phosphorylation of ERK1/2, c-Raf, MEK1/2, and AKT . These effects result in the inhibition of cell proliferation and the induction of cell death. Furthermore, the compound influences gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which leads to the inhibition of CDK2 activity . This inhibition prevents the phosphorylation of downstream targets required for cell cycle progression, resulting in cell cycle arrest. Additionally, the compound’s interaction with the ERK signaling pathway involves the binding to and inhibition of upstream kinases, such as c-Raf and MEK1/2, thereby blocking the phosphorylation cascade that activates ERK1/2 . These molecular interactions collectively contribute to the compound’s antiproliferative and pro-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its antiproliferative and pro-apoptotic effects on cancer cells even after prolonged exposure . The efficacy of the compound may decrease over time due to potential adaptive responses by the cells, such as the upregulation of compensatory signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . The compound’s therapeutic window is therefore narrow, and careful dosage optimization is required to achieve maximum efficacy with minimal adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites that are excreted via the kidneys. The interaction with cytochrome P450 enzymes can also lead to potential drug-drug interactions, affecting the metabolism of other co-administered drugs.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution. It accumulates in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s activity is influenced by its localization, as it needs to reach specific cellular compartments to interact with its target enzymes and proteins. Post-translational modifications, such as phosphorylation, may also play a role in directing the compound to specific subcellular locations, enhancing its efficacy.
Properties
IUPAC Name |
methyl 2-(2-methylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-16-7(15)4-5-3-6(14)13-8(10-5)11-9(12-13)17-2/h3H,4H2,1-2H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSIMRPDZGPNHRU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=O)N2C(=N1)N=C(N2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.